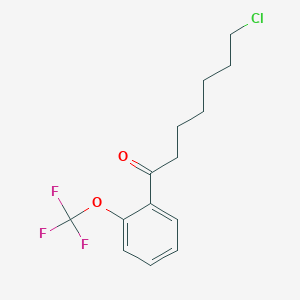

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

Description

Properties

IUPAC Name |

7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-10-6-2-1-3-8-12(19)11-7-4-5-9-13(11)20-14(16,17)18/h4-5,7,9H,1-3,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLDUOWJCTWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645165 | |

| Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-45-0 | |

| Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 7-chloroheptanone.

Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the core 7-chloro-1-aryl-1-oxoheptane framework but differ in substituents on the phenyl ring. Key analogs and their properties are summarized below:

Structural Analogs and Substituent Effects

Notes:

- Trifluoromethyl (-CF₃): Less polar than -OCF₃ but still electron-withdrawing; may reduce solubility in polar solvents . Dichloro (-Cl): Electron-withdrawing and lipophilic, likely increasing molecular rigidity and resistance to metabolic degradation .

- Safety and Availability: Most analogs lack comprehensive toxicological profiles (e.g., LD₅₀, EC₅₀), as noted in safety data sheets (SDS) for 7-chloro-1-(2,4-dichlorophenyl)-1-oxoheptane . Discontinuation of the target compound and analogs (e.g., 7-chloro-1-(2,4-dichlorophenyl)-1-oxoheptane) by suppliers like CymitQuimica suggests regulatory or commercial challenges .

Physicochemical and Functional Comparisons

- Molecular Weight :

- Synthetic Utility :

- Chlorinated and fluorinated analogs are intermediates in pharmaceuticals (e.g., fentanyl derivatives), though the target compound’s discontinued status limits its application .

Biological Activity

Chemical Identity:

- IUPAC Name: 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

- CAS Number: 898761-45-0

- Molecular Formula: C14H16ClF3O2

- Molecular Weight: 320.73 g/mol

This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. It features a chloro group and a trifluoromethoxy substituent, which are significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and altering the compound's interaction with specific proteins or enzymes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity: Studies suggest that compounds with halogenated phenyl groups can exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Cytotoxicity: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of halogenated compounds, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations of 10 µg/mL, suggesting effective antimicrobial properties.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated an IC50 value of approximately 25 µM. This suggests a moderate level of cytotoxicity that may be explored further for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 7-Chloro-1-(2-methoxyphenyl)-1-oxoheptane | C14H19ClO2 | Moderate cytotoxicity |

| 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane | C13H16ClFO | Antimicrobial properties |

| 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane | C13H16Cl2O | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroalkylation of 2-trifluoromethoxyphenyl ketones using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a viable route. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify characteristic peaks for the trifluoromethoxy (-OCF₃) group (δ ~4.5–5.0 ppm in ¹H NMR) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine and fluorine.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves conformational details (e.g., cyclohexenone puckering) .

Q. How can researchers mitigate byproduct formation during the synthesis of halogenated heptanones?

- Methodological Answer : Byproduct formation (e.g., dihalogenated species) is minimized by:

- Controlled addition of halogenating agents (e.g., PCl₅) at low temperatures (-10°C).

- Using scavengers like triethylamine to neutralize HCl byproducts.

- Monitoring reaction progress via TLC or in-situ IR spectroscopy to halt the reaction at optimal conversion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the trifluoromethoxy group on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing nature of the -OCF₃ group. Key parameters include:

- Frontier Molecular Orbital (FMO) analysis to predict reactivity in nucleophilic/electrophilic attacks.

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions affecting stability.

- Solvent effects (PCM model) to simulate reaction environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar halogenated ketones?

- Methodological Answer : Contradictions arise due to variations in assay conditions or stereochemistry. Strategies include:

- Standardized Assays : Re-testing compounds under uniform conditions (e.g., MIC assays for antimicrobial activity at pH 7.4).

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to verify enantiopurity, as biological activity often depends on absolute configuration.

- Meta-Analysis : Cross-referencing data from crystallography (e.g., Acta Crystallographica reports) and pharmacological databases to identify structure-activity trends .

Q. What strategies optimize the regioselectivity of halogenation in polyaromatic ketone derivatives?

- Methodological Answer :

- Directing Groups : Introducing electron-donating groups (-OH, -NH₂) ortho to the ketone to direct halogenation.

- Catalytic Systems : Using Lewis acids (e.g., FeCl₃) to stabilize transition states in Friedel-Crafts reactions.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing undesired side reactions .

Q. How does the conformational flexibility of the heptane chain influence crystallographic packing and stability?

- Methodological Answer : X-ray crystallography reveals that substituents like -OCF₃ induce steric hindrance, altering packing motifs. For example:

- Envelope vs. Half-Chair Conformations : Puckering parameters (Cremer-Pople analysis) quantify cyclohexenone distortions.

- Intermolecular Interactions : Weak C–H···O hydrogen bonds and π-π stacking (between aromatic rings) stabilize crystal lattices. Thermal gravimetric analysis (TGA) correlates packing efficiency with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.